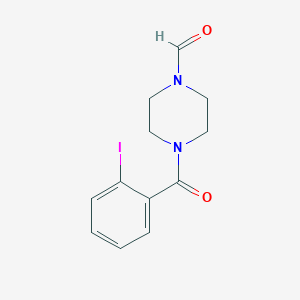
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with an iodobenzoyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of 2-iodobenzoyl chloride with piperazine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: 4-(2-Iodobenzoyl)-1-piperazinecarboxylic acid.
Reduction: 4-(2-Iodobenzoyl)-1-piperazinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the iodobenzoyl group can enhance its binding affinity to certain targets, while the piperazine ring can provide structural flexibility.
相似化合物的比较
Similar Compounds
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: Similar structure but with a pyrimidine ring instead of an aldehyde group.
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine atom in addition to the iodobenzoyl group.
Uniqueness
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is unique due to the combination of the iodobenzoyl group and the piperazine ring with an aldehyde functional group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.
属性
分子式 |
C12H13IN2O2 |
|---|---|
分子量 |
344.15g/mol |
IUPAC 名称 |
4-(2-iodobenzoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H13IN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
InChI 键 |
FGCKWIDJNQZART-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
规范 SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















